Cas no 874782-04-4 (1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone)

1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone is a fluorinated pyrimidine derivative with notable applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl-substituted pyrimidine ring linked to an acetophenone moiety, enhancing its reactivity and binding affinity in molecular interactions. The presence of the trifluoromethyl group improves metabolic stability and lipophilicity, making it valuable in the development of bioactive compounds. This compound serves as a versatile intermediate in synthesizing potential drug candidates, particularly in kinase inhibition and pesticide formulations. Its well-defined chemical properties and high purity ensure reliability in experimental and industrial processes. Researchers favor it for its synthetic flexibility and potential in creating novel therapeutic and agrochemical agents.
1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone structure
874782-04-4 structure
Product name:1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone
CAS No:874782-04-4
MF:C13H9F3N2O2
MW:282.217973470688
MDL:MFCD00115019
CID:4718091

1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-{[4-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]OXY}PHENYL)ETHANONE
    • 1-(2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)ethanone
    • PC300645
    • 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone
    • MDL: MFCD00115019
    • Inchi: 1S/C13H9F3N2O2/c1-8(19)9-4-2-3-5-10(9)20-12-17-7-6-11(18-12)13(14,15)16/h2-7H,1H3
    • InChI Key: RVMDXFLBDWZKTI-UHFFFAOYSA-N
    • SMILES: FC(C1C=CN=C(N=1)OC1C=CC=CC=1C(C)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 349
  • Topological Polar Surface Area: 52.1

1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM527021-5g
1-(2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)ethanone
874782-04-4 97%
5g
$617 2023-02-01
abcr
AB418905-10 g
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
874782-04-4
10g
€1,118.00 2022-03-24
Key Organics Ltd
AS-9840-50MG
1-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
874782-04-4 >90%
50mg
£102.00 2025-02-09
Matrix Scientific
088665-10g
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
874782-04-4
10g
$1701.00 2023-09-06
Matrix Scientific
088665-5g
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
874782-04-4
5g
$1008.00 2023-09-06
Key Organics Ltd
AS-9840-10MG
1-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
874782-04-4 >90%
10mg
£63.00 2025-02-09
Matrix Scientific
088665-1g
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
874782-04-4
1g
$286.00 2023-09-06
Crysdot LLC
CD11038497-10g
1-(2-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)ethanone
874782-04-4 97%
10g
$1055 2024-07-18
abcr
AB418905-1 g
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
874782-04-4
1g
€182.00 2022-03-24
TRC
T067755-1000mg
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
874782-04-4
1g
$ 885.00 2022-06-03

Additional information on 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone

Comprehensive Overview of 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone (CAS No. 874782-04-4)

1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone, with the CAS number 874782-04-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their biological activity and versatility in drug discovery. The presence of a trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold for developing novel therapeutics and crop protection agents.

In recent years, the demand for trifluoromethylated compounds has surged due to their unique physicochemical properties. Researchers are particularly interested in 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone for its potential applications in kinase inhibition and pesticide development. The compound's structure allows for selective interactions with biological targets, a feature highly sought after in precision medicine. Additionally, its pyrimidine core is a common motif in FDA-approved drugs, further highlighting its relevance in modern pharmacology.

The synthesis of CAS 874782-04-4 involves multi-step organic reactions, including aryloxy pyrimidine formation and ketone functionalization. Advanced techniques such as HPLC purification and NMR characterization are employed to ensure high purity and structural integrity. This rigorous quality control is critical for applications in high-throughput screening and structure-activity relationship (SAR) studies, where even minor impurities can skew results.

From an industrial perspective, 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone is gaining traction as a building block for custom synthesis services. Companies specializing in contract research organizations (CROs) often stock this compound to meet the growing demand from academic and commercial sectors. Its compatibility with cross-coupling reactions and click chemistry further expands its utility in combinatorial chemistry libraries.

Environmental and regulatory considerations are also shaping the discourse around this compound. With increasing focus on green chemistry, researchers are exploring sustainable synthetic routes for pyrimidine-based molecules. The trifluoromethyl group in CAS 874782-04-4 poses unique challenges in terms of biodegradability, prompting studies into eco-friendly alternatives for fluorine incorporation. These efforts align with global initiatives to reduce the environmental footprint of chemical manufacturing.

In the context of drug repurposing, 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone is being investigated for new therapeutic indications. Computational tools like molecular docking and AI-driven drug discovery platforms are accelerating its evaluation against emerging disease targets. Such approaches are particularly relevant in post-pandemic research, where speed and efficiency in drug development are paramount.

The compound's commercial availability through specialty chemical suppliers has made it accessible to a broader scientific community. However, users frequently search for technical data sheets, safety guidelines, and application protocols to ensure proper handling. Suppliers are increasingly providing these resources alongside COA (Certificate of Analysis) documentation to meet customer needs.

Looking ahead, 1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone is poised to play a pivotal role in advancing precision agriculture and personalized medicine. Its structural features make it an ideal candidate for covalent inhibitor design and proteolysis-targeting chimera (PROTAC) development. As research continues to uncover its full potential, this compound will likely remain at the forefront of small molecule innovation.

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Amadis Chemical Company Limited
(CAS:874782-04-4)1-(2-{4-(Trifluoromethyl)pyrimidin-2-yloxy}phenyl)ethanone
A1185904
Purity:99%
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